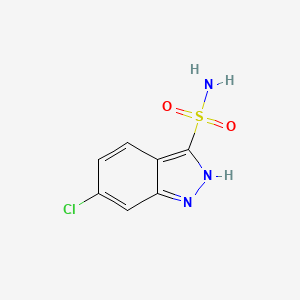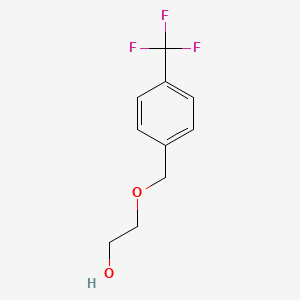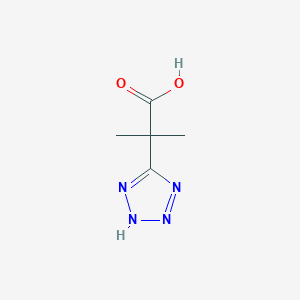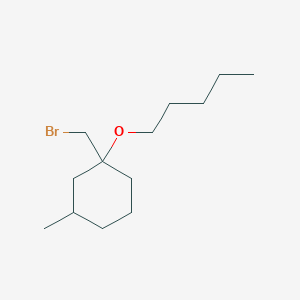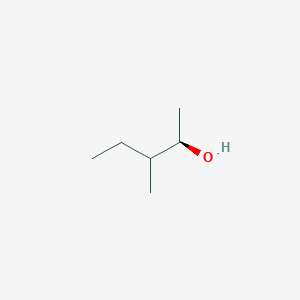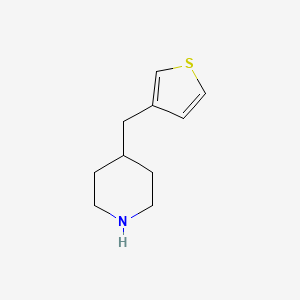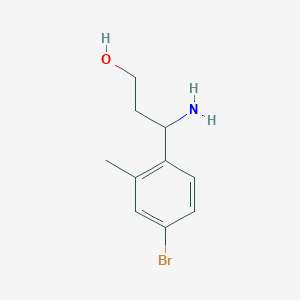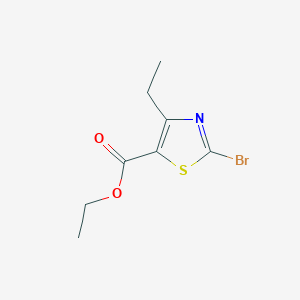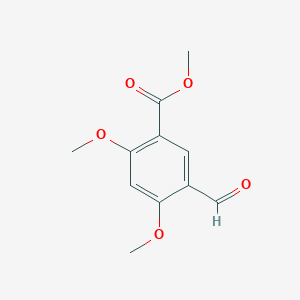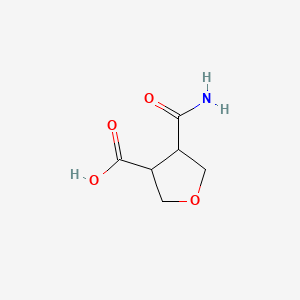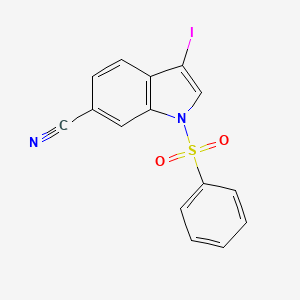
3-Iodo-1-(phenylsulfonyl)-1H-indole-6-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Iodo-1-(phenylsulfonyl)-1H-indole-6-carbonitrile is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are significant in the field of organic chemistry due to their presence in many natural products and pharmaceuticals. This compound is particularly noted for its use as a pharmaceutical intermediate .
Métodos De Preparación
The synthesis of 3-Iodo-1-(phenylsulfonyl)-1H-indole-6-carbonitrile can be achieved through various synthetic routes. One common method involves electrophilic substitution reactions. The indole ring is highly reactive at its 3-position towards protonation, halogenation, alkylation, and acylation . An alternative route to 3-iodo-1-(phenylsulfonyl)indoles is by electrophilic mercuration, followed by iodinolysis . Industrial production methods often focus on optimizing these reactions to achieve high yields and purity.
Análisis De Reacciones Químicas
3-Iodo-1-(phenylsulfonyl)-1H-indole-6-carbonitrile undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized under specific conditions to form various oxidized products.
Reduction: Reduction reactions can be performed using common reducing agents to yield reduced derivatives.
Substitution: The compound is highly reactive towards electrophilic substitution reactions, particularly at the 3-position of the indole ring.
Common reagents used in these reactions include halogenating agents, reducing agents, and oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
3-Iodo-1-(phenylsulfonyl)-1H-indole-6-carbonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: It serves as a precursor in the development of pharmaceutical drugs.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-Iodo-1-(phenylsulfonyl)-1H-indole-6-carbonitrile involves its interaction with specific molecular targets. The indole ring structure allows it to interact with various enzymes and receptors, influencing biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
3-Iodo-1-(phenylsulfonyl)-1H-indole-6-carbonitrile can be compared with other indole derivatives such as:
3-Iodo-1-(phenylsulfonyl)indole: Similar in structure but lacks the carbonitrile group.
1-(Phenylsulfonyl)indole: Lacks the iodine and carbonitrile groups.
3-Acetyl-2-ethyl-1-(phenylsulfonyl)indole: Contains different substituents on the indole ring.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C15H9IN2O2S |
|---|---|
Peso molecular |
408.22 g/mol |
Nombre IUPAC |
1-(benzenesulfonyl)-3-iodoindole-6-carbonitrile |
InChI |
InChI=1S/C15H9IN2O2S/c16-14-10-18(15-8-11(9-17)6-7-13(14)15)21(19,20)12-4-2-1-3-5-12/h1-8,10H |
Clave InChI |
SWHDNBVDMNIPKQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=C2C=C(C=C3)C#N)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



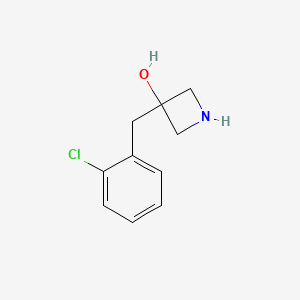
![1-[3-(Dimethylsulfamoyl)propyl]cyclopropane-1-sulfonyl chloride](/img/structure/B13620730.png)
![4-[4-(aminomethyl)-5-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pentan-1-ol](/img/structure/B13620739.png)
